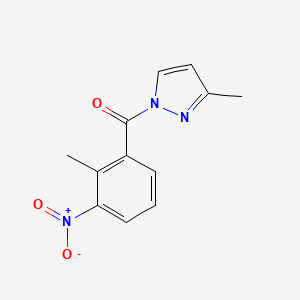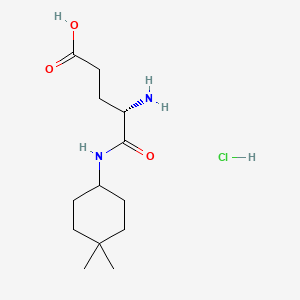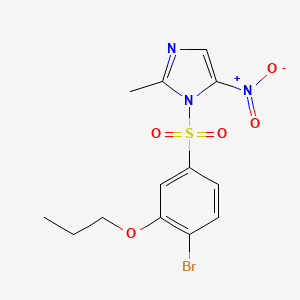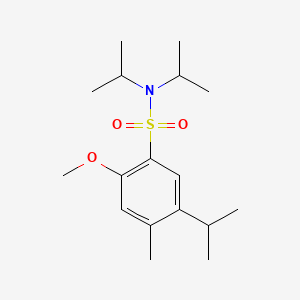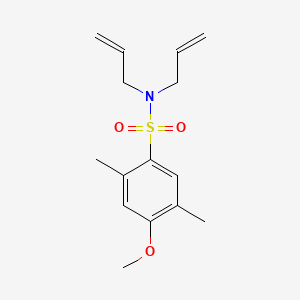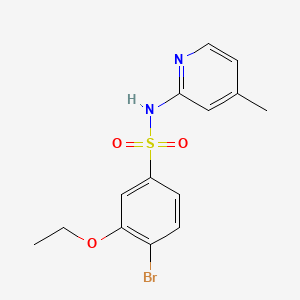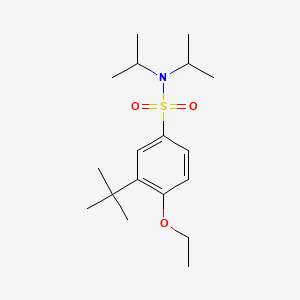
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide, commonly known as TBBPS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TBBPS is a white crystalline solid that is soluble in organic solvents and has a melting point of 152-154°C.
Mécanisme D'action
The mechanism of action of TBBPS involves the binding of the compound to the ClC-2 chloride channel, which results in the inhibition of chloride ion transport across the cell membrane. This inhibition of chloride ion transport can lead to various physiological and biochemical effects, including changes in cell volume, membrane potential, and neurotransmitter release.
Biochemical and physiological effects:
TBBPS has been shown to have various biochemical and physiological effects, including the inhibition of chloride ion transport, changes in cell volume and membrane potential, and alterations in neurotransmitter release. TBBPS has also been shown to have anticonvulsant and analgesic effects in animal models, indicating its potential therapeutic applications in the treatment of epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBBPS in lab experiments is its selectivity for the ClC-2 chloride channel, which allows for the specific inhibition of chloride ion transport. However, one of the limitations of using TBBPS is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on TBBPS, including the development of more potent and selective chloride channel blockers, the investigation of the role of chloride channels in various diseases, and the exploration of the potential therapeutic applications of TBBPS in the treatment of epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TBBPS and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of TBBPS involves the reaction of 4-tert-butylphenol with chlorosulfonic acid to form 4-tert-butylphenylsulfonyl chloride, which is then reacted with diisopropylamine and ethanol to form TBBPS. The yield of TBBPS is typically around 70-80%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
TBBPS has been widely used in various research fields, including biochemistry, pharmacology, and neuroscience. One of the main applications of TBBPS is as a chloride channel blocker. TBBPS has been shown to selectively block the activity of the ClC-2 chloride channel, which is involved in various physiological processes, including epithelial transport, cell volume regulation, and neuronal excitability. TBBPS has also been used as a tool to study the role of chloride channels in various diseases, including cystic fibrosis, epilepsy, and neuropathic pain.
Propriétés
IUPAC Name |
3-tert-butyl-4-ethoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-9-22-17-11-10-15(12-16(17)18(6,7)8)23(20,21)19(13(2)3)14(4)5/h10-14H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDHHOZONSCDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

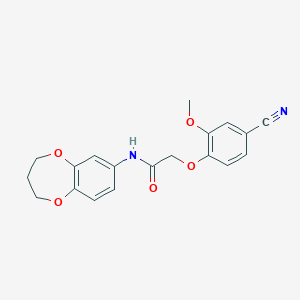
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

